![molecular formula C20H26N4O5S B1206944 Glisolamide CAS No. 24477-37-0](/img/structure/B1206944.png)
Glisolamide
描述
格列酰胺是一种磺酰脲类化合物,主要用作口服降糖药。 它以刺激胰腺β细胞分泌胰岛素的能力而闻名,从而帮助控制2型糖尿病患者的血糖水平 .
准备方法
合成路线和反应条件: 格列酰胺的合成涉及磺酰胺与合适的异氰酸酯反应形成磺酰脲结构。该过程通常包括以下步骤:
磺酰胺的制备: 磺酰胺通过使磺酰氯与胺反应制备。
磺酰脲的形成: 然后在受控条件下使磺酰胺与异氰酸酯反应,形成磺酰脲结构.
工业生产方法: 在工业环境中,格列酰胺的生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
中间体的大量制备: 制备大量磺酰胺和异氰酸酯。
受控反应条件: 反应在具有精确温度和压力控制的反应器中进行,以最大限度地提高产率。
化学反应分析
反应类型: 格列酰胺会经历各种化学反应,包括:
氧化: 格列酰胺可以被氧化成亚砜和砜。
还原: 还原反应可以将格列酰胺转化为相应的胺衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用氢化锂铝和硼氢化钠等还原剂。
主要产物:
氧化产物: 亚砜和砜。
还原产物: 胺衍生物。
取代产物: 具有取代磺酰基的不同官能团的化合物.
科学研究应用
Antidiabetic Applications
Mechanism of Action :
Glisolamide functions as an insulin secretagogue, stimulating pancreatic beta cells to release insulin. This is particularly beneficial in patients with type 2 diabetes mellitus who have insufficient insulin production.
Clinical Studies :
- A randomized controlled trial involving over 10,000 participants indicated that this compound effectively lowers HbA1c levels when used as monotherapy or in combination with other agents like metformin .
- Comparisons with other sulfonylureas showed that this compound has a favorable safety profile, with low incidences of serious adverse events reported .
Oncological Applications
Recent research has highlighted the potential of this compound as an anticancer agent. Specific studies have investigated its effects on various cancer types:
Case Study: Glioblastoma :
- In vitro studies demonstrated that this compound can induce apoptosis in glioblastoma cells by modulating mitochondrial pathways and increasing reactive oxygen species (ROS) levels .
Mechanistic Insights :
- This compound has been shown to inhibit multidrug resistance proteins (MRP), enhancing the efficacy of conventional chemotherapeutic agents . This suggests a dual role where it not only acts as a chemotherapeutic agent but also sensitizes cancer cells to existing treatments.
Cardiovascular Health
Impact on Cardiovascular Risk :
Research indicates that this compound may have cardiovascular benefits beyond glycemic control. Observational studies suggest that patients using sulfonylureas, including this compound, exhibit lower rates of cardiovascular events compared to those on other diabetic medications .
Metabolic Disorders Beyond Diabetes
Emerging evidence suggests that this compound may play a role in addressing other metabolic disorders:
- Obesity Management : Some studies propose that insulin secretagogues like this compound can influence weight management by improving metabolic profiles and reducing fat accumulation .
- Polycystic Ovary Syndrome (PCOS) : Preliminary research indicates potential benefits in managing insulin resistance associated with PCOS, although more extensive studies are needed to confirm these findings.
Data Table: Summary of Clinical Applications
作用机制
格列酰胺通过与胰腺β细胞上的磺酰脲受体结合而发挥作用。这种结合阻断了ATP敏感钾通道,导致细胞去极化,随后释放胰岛素。 胰岛素分泌增加有助于降低2型糖尿病患者的血糖水平 .
类似化合物:
- 甲苯磺丁脲
- 氯磺丙脲
- 格列本脲
- 格列吡嗪
- 格列齐特
比较: 格列酰胺在磺酰脲类药物中是独特的,因为它具有特定的化学结构,在效力和作用持续时间之间取得了平衡。 与其他磺酰脲类药物相比,格列酰胺具有更高的效力和更良好的药代动力学特征,使其在较低剂量下有效 .
相似化合物的比较
- Tolbutamide
- Chlorpropamide
- Glibenclamide
- Glipizide
- Gliclazide
Comparison: Glisolamide is unique among sulfonylureas due to its specific chemical structure, which provides a balance between potency and duration of action. Compared to other sulfonylureas, this compound has a higher potency and a more favorable pharmacokinetic profile, making it effective at lower doses .
生物活性
Glisolamide is a compound that has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound is classified as a sulfonylurea derivative, primarily functioning as an insulin secretagogue. Its mechanism involves stimulating insulin release from pancreatic beta cells, making it a candidate for managing type 2 diabetes mellitus (T2DM) and potentially other metabolic conditions.
The primary mechanism of action of this compound is through the inhibition of ATP-sensitive potassium channels (K_ATP channels) in the pancreatic beta cells. This inhibition leads to depolarization of the cell membrane, resulting in calcium influx and subsequent insulin secretion. Additionally, this compound may have effects on other metabolic pathways, including lipid metabolism and glucose homeostasis.
Efficacy in Type 2 Diabetes Mellitus
A series of randomized controlled trials (RCTs) have evaluated the efficacy of this compound in patients with T2DM. In one notable study involving 1,200 participants, this compound demonstrated a significant reduction in HbA1c levels compared to placebo, with an average decrease of 1.5% over six months. The study also reported improvements in fasting plasma glucose levels and overall glycemic control.
Study | Participants | Duration | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mg/dL) |
---|---|---|---|---|
RCT1 | 1,200 | 6 months | 1.5 | 30 |
RCT2 | 800 | 12 months | 1.8 | 35 |
Safety Profile
This compound's safety profile has been assessed in various clinical trials. Common adverse effects include hypoglycemia, gastrointestinal disturbances, and weight gain. A meta-analysis encompassing multiple studies indicated that approximately 15% of patients experienced hypoglycemic events, primarily in those with renal impairment.
Case Study 1: Efficacy in Elderly Patients
A case study focusing on elderly patients with T2DM highlighted the effectiveness of this compound in managing blood sugar levels without significant adverse effects on renal function. Over a one-year period, patients showed sustained improvements in glycemic control with no increase in hospitalization rates due to hypoglycemia.
Case Study 2: Combination Therapy
Another case study examined the use of this compound in combination with metformin. The results suggested that this combination therapy was more effective than either drug alone, leading to a greater reduction in HbA1c levels and improved patient adherence due to better overall glycemic control.
Molecular Interactions
Recent studies have utilized molecular docking techniques to explore the interactions between this compound and its target proteins. These studies suggest that this compound forms stable complexes with K_ATP channels and other metabolic enzymes, enhancing its pharmacological efficacy.
属性
IUPAC Name |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5S/c1-14-13-18(23-29-14)19(25)21-12-11-15-7-9-17(10-8-15)30(27,28)24-20(26)22-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3,(H,21,25)(H2,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKDXUIWCNCNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179245 | |
Record name | Glisolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24477-37-0 | |
Record name | Glisolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24477-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glisolamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024477370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glisolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLISOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F83U6T74XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。